2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide is a complex organic compound that features a thiazole ring and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,6-dichlorobenzaldehyde with thiourea under acidic conditions to form the thiazole ring.
Formation of the Indane Moiety: The indane moiety can be synthesized by hydrogenation of indene in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the thiazole ring with the indane moiety using an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indane moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)-1,3-thiazole: Lacks the indane moiety, making it less complex.
N-(2,3-dihydro-1H-inden-2-yl)acetamide: Lacks the thiazole ring, reducing its potential biological activity.
Uniqueness
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide is unique due to the combination of the thiazole ring and indane moiety, which may confer enhanced biological activity and specificity compared to its simpler analogs.
Properties
Molecular Formula |
C20H16Cl2N2OS |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide |
InChI |
InChI=1S/C20H16Cl2N2OS/c21-16-6-3-7-17(22)19(16)20-24-15(11-26-20)10-18(25)23-14-8-12-4-1-2-5-13(12)9-14/h1-7,11,14H,8-10H2,(H,23,25) |
InChI Key |
OTWQCCTXWDIODB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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